molecular formula C12H12F2N4O B11746557 3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11746557
M. Wt: 266.25 g/mol
InChI Key: GHMDUGFVVWZXIX-UHFFFAOYSA-N
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Description

3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,3-difluorobenzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C12H12F2N4O

Molecular Weight

266.25 g/mol

IUPAC Name

5-[(2,3-difluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12F2N4O/c1-18-9(12(15)19)5-10(17-18)16-6-7-3-2-4-8(13)11(7)14/h2-5H,6H2,1H3,(H2,15,19)(H,16,17)

InChI Key

GHMDUGFVVWZXIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=C(C(=CC=C2)F)F)C(=O)N

Origin of Product

United States

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